![molecular formula C22H20N2O3S B2813907 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide CAS No. 922389-21-7](/img/structure/B2813907.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide
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Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which possess diverse biological activities.
Scientific Research Applications
Insecticidal Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide and its derivatives have been investigated for their insecticidal activity. Studies have synthesized a series of compounds with this chemical structure, which have shown significant insecticidal effects against specific pests. For example, certain compounds demonstrated a substantial insecticidal activity against Aphis fabae, with effectiveness percentages ranging at different concentrations (Luo Xian, 2011).
Antimicrobial Activity
The antimicrobial properties of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide and its derivatives have been a significant area of research. Various studies have synthesized and tested these compounds against a range of plant fungi and bacteria. Some derivatives have demonstrated excellent antibacterial activity, outperforming commercial agents in certain cases (G. Liao, Xia Zhou, W. Xiao, Yan Xie, Linhong Jin, 2017).
Anti-inflammatory and Antinociceptive Properties
Research has also focused on the anti-inflammatory and antinociceptive (pain-relieving) properties of thiazolopyrimidine derivatives, which are structurally related to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide. These studies have shown that certain derivatives exhibit significant anti-inflammatory and antinociceptive activities, providing a foundation for further therapeutic development (T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, M. Ali, 2012).
Anticancer Potential
The anticancer activity of thiazolopyrimidine derivatives, similar in structure to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide, has been explored in various studies. Some compounds have demonstrated promising anticancer activity against a panel of different human tumor cell lines, indicating the potential of these compounds in cancer therapy (D. Kaminskyy, G. D. den Hartog, Magdalena Wojtyra, M. Lelyukh, A. Gzella, A. Bast, R. Lesyk, 2016).
properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-15-11-16(2)21-19(12-15)23-22(28-21)24(13-18-9-6-10-26-18)20(25)14-27-17-7-4-3-5-8-17/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBOQYANUIHTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CO3)C(=O)COC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide |
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